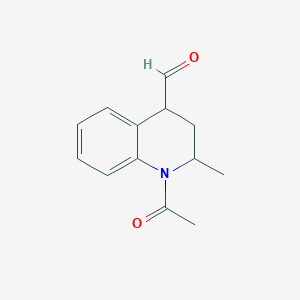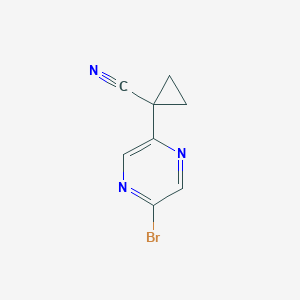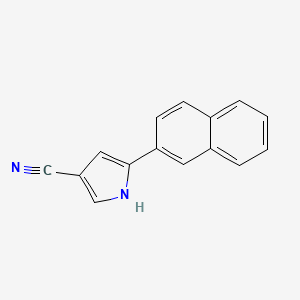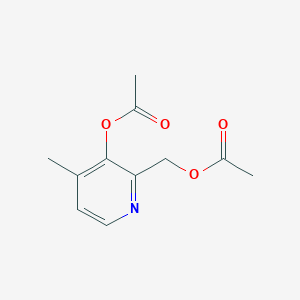![molecular formula C11H13N3O2 B11884925 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole CAS No. 35681-33-5](/img/structure/B11884925.png)
1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a tert-butyl group at the first position and a nitro group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole typically involves the nitration of 1-(tert-Butyl)-1H-benzo[d]imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available starting materials
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(tert-Butyl)-5-amino-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-1H-benzo[d]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-benzo[d]imidazole: Lacks the tert-butyl group, which may affect its solubility and steric properties.
1-(tert-Butyl)-2-nitro-1H-benzo[d]imidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness: 1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific steric and electronic properties
Eigenschaften
CAS-Nummer |
35681-33-5 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-tert-butyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-12-9-6-8(14(15)16)4-5-10(9)13/h4-7H,1-3H3 |
InChI-Schlüssel |
QXEVVCLRNNHEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)




![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)








